[2-(2-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
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Description
[2-(2-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is a chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound is of particular interest due to its unique structure and potential therapeutic benefits. In
Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are important in the field of medicinal chemistry due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in these compounds often leads to reduced basicity and reactivity compared to their chlorinated and brominated analogues . The compound can serve as a precursor for the synthesis of various fluoropyridines, which are valuable in the development of new pharmaceuticals and agrochemicals.
Radiopharmaceuticals
The introduction of fluorine-18 isotopes into pyridine derivatives makes them potential imaging agents for positron emission tomography (PET) scans . “[2-(2-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate” could be used in the synthesis of F-18 labeled compounds, aiding in the local radiotherapy of cancers and providing insights into various biological processes.
Agricultural Chemistry
In the search for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification . This compound could be utilized to create new agrochemicals with enhanced physical, biological, and environmental characteristics.
Catalysis
Bipyridine derivatives are known to act as ligands in transition-metal catalysis . The subject compound could be involved in the synthesis of bipyridine derivatives that facilitate various catalytic reactions, potentially improving yields and reaction conditions.
Photosensitizers
Photosensitizers are crucial in photodynamic therapy and solar energy conversion. Bipyridine derivatives, which can be synthesized from the compound , are often used as photosensitizers due to their ability to strongly coordinate with metal centers .
Supramolecular Chemistry
The compound can be a starting material for the synthesis of bipyridine derivatives that are integral to supramolecular architectures . These structures have applications in the development of molecular machines, sensors, and materials with novel properties.
properties
IUPAC Name |
[2-(2-fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2O3/c15-10-5-9(6-17-7-10)14(20)21-8-13(19)18-12-4-2-1-3-11(12)16/h1-7H,8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQKZKAEIHOROX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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